![molecular formula C18H20ClNO B3025816 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride CAS No. 27590-61-0](/img/structure/B3025816.png)
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride
Overview
Description
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride (PPAP) is an organic compound belonging to the class of substituted phenylacetones. It has a wide range of applications, from pharmaceuticals to biochemistry and physiology. In
Scientific Research Applications
Chemical Reactions and Synthesis
- 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride has been involved in various chemical reactions, such as base-catalyzed aldol reactions with acetophenone derivatives, yielding products like 3-(2-pyridinyl)-1-phenyl-2-propenone under certain conditions (Wachter-Jurcsak, Radu, & Redin, 1998).
Anticancer Research
- In the realm of anticancer research, reactions involving acetophenone derivatives have led to the synthesis of compounds with significant antitumor activity against various cancer cell lines (El-Ebiary, Swellem, & Nawwar, 2017).
Quantum Mechanical Methods in Synthesis
- Quantum mechanical methods have been used to analyze the transition structures of 1,3-dipolar cycloadditions involving enamines derived from acetophenone, providing insights into mechanisms and reactivities (Lopez, Munk, & Houk, 2013).
Asymmetric Synthesis
- Research on asymmetric synthesis, involving chiral reagents derived from similar compounds, has been shown to produce high optical yields of certain products, demonstrating the potential for creating enantiomerically pure substances (Mukaiyama, Asami, Hanna, & Kobayashi, 1977).
Organic Synthesis
- Studies in organic synthesis have highlighted methods for creating derivatives of 2-phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, such as one-pot syntheses under solvent-free conditions, which are pivotal for developing novel organic compounds (Le, Xie, & Xu, 2012).
Catalytic Reactions
- This compound has also been studied in catalytic reactions, particularly in selective hydrogenation processes, which are crucial in chemical manufacturing and pharmaceuticals (Chen, Chen, & Cheng, 2003).
Microbial Metabolism
- The microbial metabolism of acetophenone and its derivatives, including 2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride, has been studied to understand the biodegradation pathways and environmental implications (Cripps, 1975).
properties
IUPAC Name |
1,2-diphenyl-2-pyrrolidin-1-ium-1-ylethanone;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h1-6,9-12,17H,7-8,13-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGHEJUNJIOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(1-pyrrolidinyl)-acetophenone hydrochloride | |
CAS RN |
27590-61-0 | |
Record name | alpha-D2Pv hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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